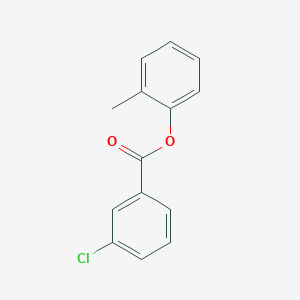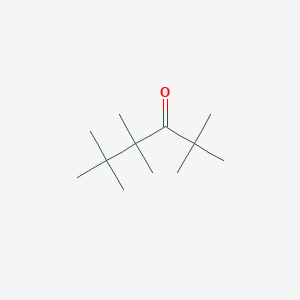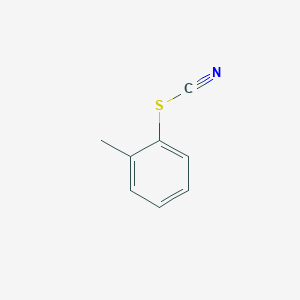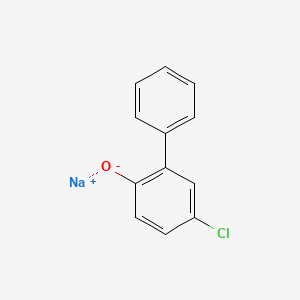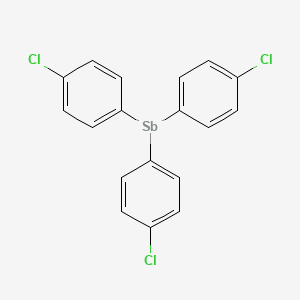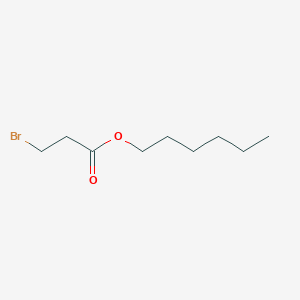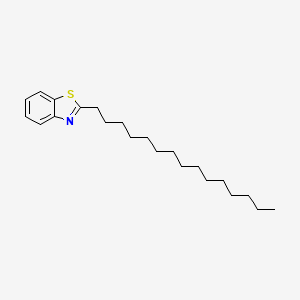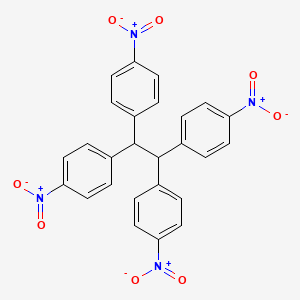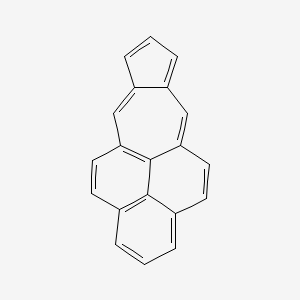
AZULENO(5,6,7-cd)PHENALENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZULENO(5,6,7-cd)PHENALENE: is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a non-benzenoid aromatic compound, meaning it does not follow the typical alternating single and double bond structure seen in benzenoid aromatics. This compound is known for its unique electronic properties and has been the subject of various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AZULENO(5,6,7-cd)PHENALENE typically involves the cyclization of precursor molecules. One common method involves the use of diboron reagents and iodide for palladium-catalyzed [3 + 2] cross-annulation of alkynes . This reaction is carried out under specific conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed reactions and other catalytic processes are likely to be employed in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: AZULENO(5,6,7-cd)PHENALENE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and aromaticity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: AZULENO(5,6,7-cd)PHENALENE is used in the study of non-benzenoid aromatic systems. Its unique electronic properties make it a valuable compound for understanding aromaticity and electronic transitions .
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Some studies have investigated its carcinogenic properties, comparing it to other polycyclic aromatic hydrocarbons .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of AZULENO(5,6,7-cd)PHENALENE involves its interaction with molecular targets through its aromatic π-electron system. This interaction can influence various molecular pathways, including those involved in electronic transitions and chemical reactivity . The compound’s unique structure allows it to participate in specific reactions that are not typical for benzenoid aromatics .
Vergleich Mit ähnlichen Verbindungen
AZULENO(1,2,3-cd)PHENALENE: Another isomer of AZULENO(5,6,7-cd)PHENALENE, differing in the position of the azulene unit.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its non-benzenoid aromatic structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying non-benzenoid aromatic systems and developing advanced materials .
Eigenschaften
CAS-Nummer |
6580-41-2 |
|---|---|
Molekularformel |
C20H12 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
pentacyclo[10.6.2.03,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-3-13-7-9-17-11-15-5-2-6-16(15)12-18-10-8-14(4-1)19(13)20(17)18/h1-12H |
InChI-Schlüssel |
MMVAQVCLDJYKKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=CC5=CC=CC5=CC(=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


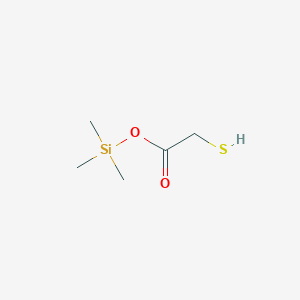

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
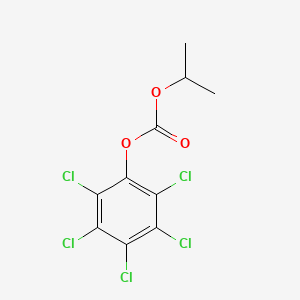
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
